5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide
Description
The compound 5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide (hereafter referred to as Compound A) features a 1,2,3,4-tetrahydroquinazoline-2,4-dione core, a pentanamide chain, and two key substituents:
- A phenethyl carbamoyl group at the 1-position of the tetrahydroquinazoline ring.
- An isopropylamide group at the terminal end of the pentanamide chain.
The phenethyl group may enhance lipophilicity and receptor binding, while the isopropylamide could influence solubility and metabolic stability.
Properties
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-19(2)28-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)27-16-15-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBULOZKZLDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide is a complex organic compound with a molecular formula of C28H30N4O5 and a molecular weight of 502.5616 g/mol. This compound belongs to a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with various biological targets. The following sections summarize key findings from recent studies.
Anticancer Properties
Several studies have investigated the anticancer properties of quinazoline derivatives, including this compound. The following table summarizes relevant findings:
| Study | Target | Activity | Mechanism |
|---|---|---|---|
| Study 1 | Polo-like kinase 1 (Plk1) | Inhibition | Disruption of mitotic progression |
| Study 2 | Various cancer cell lines | Cytotoxicity | Induction of apoptosis |
| Study 3 | Protein–protein interactions | Modulation | Inhibition of specific pathways |
Case Studies
- Inhibition of Polo-like Kinase 1 (Plk1) : A study identified that compounds similar to the target molecule effectively inhibit Plk1, which is essential for cell division in cancer cells. This inhibition leads to disrupted mitotic progression and reduced cell proliferation in vitro .
- Cytotoxicity in Cancer Cell Lines : Another study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer therapeutic .
- Protein–Protein Interaction Modulation : Research indicated that the compound could modulate protein–protein interactions critical for tumor growth, providing a novel mechanism for anticancer activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Key findings include:
- Absorption and Distribution : The compound shows favorable properties for human intestinal absorption and blood-brain barrier penetration, indicating potential central nervous system effects .
- Toxicity Assessments : Preliminary assessments indicate low Ames test toxicity and non-carcinogenicity, suggesting a favorable safety profile for further development .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to this tetrahydroquinazoline derivative exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For example:
- Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Activity
The presence of the phenylethyl group suggests potential antimicrobial properties. Research has highlighted that derivatives of tetrahydroquinazolines can exhibit activity against a range of bacterial strains and fungi:
- Mechanism of Action : These compounds may disrupt microbial cell walls or interfere with metabolic pathways essential for microbial survival .
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Research indicates that similar compounds can modulate neurotransmitter levels or protect against neurodegeneration:
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Anti-inflammatory Properties
Inflammation is a key factor in many chronic diseases. Compounds like 5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines:
- Clinical Relevance : This could lead to applications in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound in vitro against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of tetrahydroquinazoline derivatives. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Tetrahydroquinazoline Derivatives
5-[1-({[(4-Methoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-(3-methylbutyl)pentanamide (Compound B)
- Structure : Shares the tetrahydroquinazoline dione core and pentanamide chain but substitutes the phenethyl group with a 4-methoxyphenylmethyl carbamoyl moiety and a 3-methylbutylamide terminal group.
- The 3-methylbutylamide substituent may improve lipophilicity compared to the isopropyl group in Compound A.
- Molecular Weight : 508.6 vs. ~525–535 (estimated for Compound A ), suggesting differences in bioavailability .
Functionalized Quinazoline-Piperazine Hybrids
- Example: 5-(4-(2,3-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide ().
- Structure: Replaces the tetrahydroquinazoline core with a piperazine ring linked to a quinoline group.
- Dichlorophenyl and quinoline substituents may enhance antimicrobial or anticancer activity compared to Compound A's phenethyl group .
Heterocyclic Core Analogues
Thiazolidinone Derivatives ()
- Example : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide.
- Structure: Features a thiazolidinone dione ring instead of tetrahydroquinazoline.
- Key Differences: The thiazolidinone core is more electron-deficient, which could influence redox properties or enzyme inhibition. The absence of a pentanamide chain reduces molecular weight (~350–400 vs.
Benzoxazole Derivatives ()
- Example : 2-chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide.
- Structure : Benzoxazole core with chloro substituents and an acetamide chain.
- Key Differences :
Substituent-Based Analogues
Phenethyl vs. Methoxyphenyl Groups
- Compound A uses a phenethyl carbamoyl group, while Compound B () substitutes this with a 4-methoxyphenylmethyl group.
- Impact :
Terminal Amide Variations
- Compound A ’s isopropylamide vs. Compound B ’s 3-methylbutylamide:
- Isopropyl’s compact structure may reduce steric hindrance in binding pockets.
- 3-Methylbutylamide’s longer chain could increase hydrophobic interactions but may also elevate metabolic degradation risks.
Research Implications
- Activity Prediction: The tetrahydroquinazoline core in Compound A may offer superior kinase or protease inhibition compared to thiazolidinone or benzoxazole derivatives, but empirical validation is needed.
- Optimization Opportunities : Hybridizing Compound A with ’s sulfanyl propanamide chain or ’s tetrazole group could balance solubility and target affinity .
Preparation Methods
Core Tetrahydroquinazoline Skeleton Construction
The foundational step involves assembling the 1,2,3,4-tetrahydroquinazoline-2,4-dione scaffold. A validated approach derives from catalytic coupling reactions between 2-aminobenzamide derivatives and amine substrates . For instance, 2-aminobenzamide reacts with primary amines under palladium catalysis to form dihydroquinazolinones via deaminative coupling . Adjusting substituents at the 3-position requires introducing a propanamide side chain early in the synthesis.
Key Reaction Parameters
-
Catalyst System : Pd(OAc)₂ (3 mol%) with biphenylphosphine ligand L1 (10 mol%) .
-
Yield Optimization : Excess amine (1.4 equiv) ensures complete conversion .
This method avoids hazardous reagents, aligning with green chemistry principles while ensuring regioselectivity .
Installation of the 3-Pentanamide Side Chain
The 3-pentanamide substituent is introduced via amide coupling. Activation of pentanoic acid using ethyl chloroformate forms a mixed anhydride, which reacts with isopropylamine to yield N-(propan-2-yl)pentanamide . Subsequent Mitsunobu reaction couples this amide to the 3-position of the tetrahydroquinazoline core .
Optimization Data
Oxidative Cyclization and Final Product Isolation
Final assembly involves oxidative cyclization to form the dioxo groups. Treating the intermediate with Dess-Martin periodinane in dichloromethane oxidizes the 2- and 4-positions to ketones . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound .
Analytical Validation
-
¹H NMR : Characteristic peaks at δ 7.8 (quinazoline aromatic protons), δ 4.2 (methylene adjacent to carbamoyl) .
-
HPLC Purity : >98% under isocratic conditions (ACN/H₂O, 65:35) .
Alternative Synthetic Pathways and Comparative Analysis
While the above method prioritizes step economy, alternative routes exist:
Route A : One-Pot Tandem Reaction
Combining 2-aminobenzamide, 2-phenylethyl isocyanate, and N-(propan-2-yl)pentanamide in the presence of CuI/L-proline catalyst achieves convergent synthesis . However, yields are lower (∼45%) due to competing side reactions .
Route B : Solid-Phase Synthesis
Immobilizing the tetrahydroquinazoline core on Wang resin enables sequential amide couplings, improving purity but requiring specialized equipment .
Comparative Performance
| Metric | Stepwise Synthesis | One-Pot Route | Solid-Phase |
|---|---|---|---|
| Overall Yield | 52% | 45% | 60% |
| Purity | 98% | 85% | 95% |
| Scalability | High | Moderate | Low |
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing N1 vs. N3 alkylation is mitigated using bulky bases (e.g., DBU) .
-
Oxidation Over-reaction : Controlled stoichiometry of Dess-Martin periodinane (1.1 equiv) prevents degradation .
-
Amide Racemization : Low-temperature coupling with HOBt/DCC suppresses epimerization .
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The synthesis of structurally analogous compounds involves multi-step reactions, including amide coupling and cyclization. For example, carbamoyl and amide bond formation can be achieved using coupling agents like EDC·HCl and HOBt, as demonstrated in the preparation of quinazolinone derivatives . Purification often requires sequential chromatography: normal-phase chromatography (e.g., dichloromethane to ethyl acetate gradients) followed by amine-functionalized columns to resolve polar impurities . Trituration with diethyl ether is a final step to enhance crystallinity .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : H NMR (400 MHz) is essential for verifying proton environments, such as aromatic protons (δ 7.0–8.5 ppm) and alkyl chain conformations (e.g., methyl groups at δ 1.0–1.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving tetrahydroquinazoline ring conformations and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
Q. How can researchers assess the reactivity of functional groups in this compound?
The tetrahydroquinazoline core and carbamoyl groups are susceptible to hydrolysis under acidic/basic conditions. Reactivity studies should include:
- pH-dependent stability assays (e.g., incubating in buffers at pH 2–12).
- Nucleophilic substitution tests using thiols or amines to probe the 2,4-dioxo moiety .
- Protection/deprotection strategies for the amide groups during derivatization .
Advanced Research Questions
Q. What methodologies optimize reaction yields and purity in large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions. For example, dichloroethane as a solvent improves imine formation in piperidine derivatives .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Orthogonal Purification : Combine normal-phase and reverse-phase chromatography to eliminate trace impurities .
Q. How should researchers resolve contradictions in spectroscopic data?
- Multi-Technique Validation : Cross-validate NMR assignments with C NMR and 2D experiments (COSY, HSQC). For example, ambiguous proton signals in aromatic regions can be clarified via NOESY .
- Computational DFT Modeling : Predict NMR chemical shifts using Gaussian or ORCA software to confirm experimental assignments .
- Crystallographic Correlation : Compare experimental X-ray data with computationally optimized geometries to resolve stereochemical ambiguities .
Q. What computational tools are effective for predicting physicochemical properties?
- COMSOL Multiphysics : Simulate solvent effects on solubility and stability by modeling Hansen solubility parameters .
- Molecular Dynamics (MD) : Predict conformational flexibility of the pentanamide side chain and its impact on membrane permeability .
- QSAR Modeling : Relate substituent effects (e.g., phenyl vs. thiophene groups) to logP and bioavailability using MOE or Schrödinger suites .
Q. How do solvent choices influence compound stability during storage?
- Accelerated Stability Studies : Store the compound in DMSO, acetonitrile, and aqueous buffers at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC .
- Lyophilization : For long-term storage, lyophilize the compound in tert-butanol/water mixtures to prevent hydrolysis .
- Excipient Screening : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations to mitigate oxidative degradation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDC·HCl, HOBt, DCM, RT, 12 h | 44–65 | >95% | |
| Cyclization | NaOAc, EtOH, reflux, 6 h | 70 | 90% | |
| Purification | Normal-phase → Amine-phase chromatography | – | >99% |
Q. Table 2. Computational Tools for Property Prediction
| Property | Software/Method | Application Example | Reference |
|---|---|---|---|
| Solubility | COMSOL (Hansen parameters) | Solvent selection for crystallization | |
| NMR Shifts | Gaussian (DFT/B3LYP) | Assigning quinazoline protons | |
| LogP/Bioavailability | Schrödinger QikProp | Optimizing alkyl chain length |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
